BenchChemオンラインストアへようこそ!

1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

Mast cell degranulation High-throughput screening IC50 potency

1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (designated ST101036) is a synthetic small-molecule mast cell (MC) activator identified through high-throughput screening of ~55,000 compounds. It belongs to a novel class of mucosal vaccine adjuvants that trigger IgE-independent MC degranulation, promoting de novo synthesis of cytokines and eicosanoids.

Molecular Formula C18H21F3N4
Molecular Weight 350.4 g/mol
CAS No. 1018143-39-9
Cat. No. B3200506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
CAS1018143-39-9
Molecular FormulaC18H21F3N4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F
InChIInChI=1S/C18H21F3N4/c1-2-12-3-5-13(6-4-12)15-11-16(18(19,20)21)24-17(23-15)25-9-7-14(22)8-10-25/h3-6,11,14H,2,7-10,22H2,1H3
InChIKeyAEVSVHOZFJMYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST101036 (CAS 1018143-39-9) – Mast Cell Activator Vaccine Adjuvant: Scientific Procurement Guide


1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (designated ST101036) is a synthetic small-molecule mast cell (MC) activator identified through high-throughput screening of ~55,000 compounds [1]. It belongs to a novel class of mucosal vaccine adjuvants that trigger IgE-independent MC degranulation, promoting de novo synthesis of cytokines and eicosanoids [1][2]. Unlike polymeric or peptide-based MC activators, ST101036 is a single-molecular-weight entity amenable to scalable synthesis, reproducible quality control, and flexible formulation, making it a practical candidate for translational vaccine research [2].

Why In-Class Mast Cell Activators Cannot Simply Substitute ST101036 (CAS 1018143-39-9)


Although multiple small-molecule MC activators were discovered in the same screening campaign, their degranulation potencies, cytokine induction profiles, and in vivo adjuvant activities differ substantially [1]. For example, compounds with similar core scaffolds—such as ST048871 and R529877—exhibit 5–6-fold lower degranulation potency in mouse bone marrow-derived mast cells (BMMCs) despite providing comparable survival in West Nile Virus challenge models [1][2]. Conversely, peptide (M7) or polymeric (C48/80) MC activators suffer from batch-to-batch variability, challenging scale-up, and poor in vivo stability, which are absent in a defined small molecule [2][3]. These performance and quality-control gaps mean that substituting ST101036 with another MCA without re-optimizing dose, formulation, or immunological readouts can yield non-equivalent results. The following quantitative evidence details exactly where ST101036 differentiates from its closest analogs.

Product-Specific Quantitative Evidence Guide for ST101036 (CAS 1018143-39-9)


Mouse BMMC Degranulation Potency: ST101036 vs. ST048871, R529877, and ST081379

In a direct head-to-head comparison using mouse bone marrow-derived mast cells (BMMCs), ST101036 exhibited an IC50 of 23.5 μM for inducing degranulation, the lowest among all 15 hit compounds [1]. This represents a 5.6-fold greater potency than ST048871 (IC50 = 132.7 μM), a 3.0-fold advantage over R529877 (IC50 = 70.0 μM), and a 2.8-fold advantage over ST081379 (IC50 = 65.8 μM) [1]. At 100 μM, ST101036 induced 91.1% degranulation in mouse BMMCs, compared to 60.0% for ST048871, 80.1% for R529877, and 84.2% for ST081379 [1].

Mast cell degranulation High-throughput screening IC50 potency

Human LAD2 Mast Cell Degranulation Potency: ST101036 vs. ST048871, R529877, and ST081379

In human LAD2 mast cells, ST101036 retained the lowest IC50 (28.0 μM) among the 15 hits, demonstrating 3.5-fold greater potency than ST048871 (IC50 = 98.6 μM), 2.7-fold over R529877 (IC50 = 75.7 μM), and 1.8-fold over ST081379 (IC50 = 50.1 μM) [1]. At 100 μM, ST101036 induced 37.9% degranulation in human LAD2 cells, versus 12.6% for ST048871, 49.9% for R529877, and 76.0% for ST081379 [1]. This cross-species potency profile supports translational evaluation in human mucosal vaccine development.

Human mast cell LAD2 degranulation Translational relevance

In Vivo Protection Against West Nile Virus: ST101036 vs. M7 Peptide and No-Adjuvant Control

In a lethal West Nile Virus (WNV) challenge model in BALB/c mice, nasal immunization with WNV envelope domain III (EDIII) protein plus ST101036 (200 nmol) conferred 67% survival, matching the protection provided by the established peptide adjuvant mastoparan 7 (M7, 20 nmol; 67% survival) and markedly exceeding the no-adjuvant control (EDIII alone, 33% survival) [1]. Comparable survival was observed with ST048871 (73%) and R529877 (75%), indicating that ST101036 achieves equivalent in vivo efficacy to best-in-screen analogs [1][2].

West Nile Virus Vaccine adjuvant Survival challenge

Anti-EDIII IgG Antibody Titers with Microparticle Formulation: ST101036 vs. Other MCAs and Free ST101036

When formulated in acetalated dextran (Ace-DEX) microparticles (MPs) and administered subcutaneously with EDIII protein, ST101036 MPs produced the highest anti-EDIII IgG endpoint titers among four different MCAs tested in mice [1]. Furthermore, ST101036 MPs generated significantly higher IgG titers than ST101036 formulated with PEG400 as a co-solvent, demonstrating that encapsulation in Ace-DEX MPs overcomes the poor aqueous solubility of the free compound and substantially enhances its immunostimulatory activity [1][2]. In a separate protection study, ST101036 MPs provided 80–90% survival against WNV challenge, comparable to soluble M7 adjuvant [1].

Antibody titer Microparticle formulation Vaccine delivery

Synthesis Scalability and Purity: Small-Molecule ST101036 vs. Peptide (M7) and Polymeric (C48/80) MC Activators

Small-molecule MC activators like ST101036 are described as more cost-efficient adjuvant alternatives that can be easily synthesized with high purity compared to the peptide mastoparan 7 (M7) or the polymeric mixture Compound 48/80 (C48/80) [1]. M7 and C48/80 suffer from batch-to-batch variability, challenging large-scale manufacturing, and poor in vivo stability (particularly for the M7 peptide) [2]. Commercially available ST101036 is routinely supplied at >98% purity (HPLC) as a single defined chemical entity, enabling reproducible dosing and facilitating regulatory documentation . In contrast, C48/80 is a heterogeneous crosslinked polymer with variable composition, and M7 requires solid-phase peptide synthesis with attendant cost and purity challenges.

Chemical synthesis Batch consistency Procurement quality

Optimal Research and Industrial Application Scenarios for ST101036 (CAS 1018143-39-9)


Head-to-Head Adjuvant Screening for Intranasal Subunit Vaccines

ST101036 is the most potent small-molecule MC activator in both mouse (IC50 = 23.5 μM) and human (IC50 = 28.0 μM) mast cells [1], making it the preferred positive-control adjuvant when benchmarking novel mucosal vaccine candidates against the best-in-class small-molecule MCA. Its consistent cross-species potency reduces the need for species-specific re-optimization during translational studies [1].

Microparticle-Encapsulated Adjuvant Formulation Development

ST101036's poor aqueous solubility necessitates encapsulation in Ace-DEX microparticles, which has been shown to produce the highest anti-EDIII IgG titers among all tested MCAs and 80–90% survival protection against WNV [2][3]. Researchers developing controlled-release adjuvant formulations should prioritize ST101036 because this specific compound has a validated formulation-dependency profile that directly demonstrates the benefit of particulate delivery over co-solvent approaches [3].

Preclinical Vaccine Studies Requiring Defined-Chemistry Adjuvants

For studies requiring rigorous batch-to-batch reproducibility and eventual CMC documentation, ST101036 offers >98% purity as a single chemical entity , in contrast to polymeric C48/80 or peptide M7. This makes ST101036 the adjuvant of choice for IND-enabling studies where adjuvant characterization data will be required by regulatory agencies [2].

Mechanistic Studies of Mast Cell-Mediated Adjuvanticity

ST101036 induces de novo synthesis of cytokines (e.g., 34-fold IL-1α induction in JAWSII dendritic cells) and release of eicosanoids from both human and mouse mast cells [1][4]. Its well-characterized pharmacological profile supports its use as a tool compound to dissect the signaling pathways linking IgE-independent mast cell degranulation to downstream adaptive immune responses [1][4].

Quote Request

Request a Quote for 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.